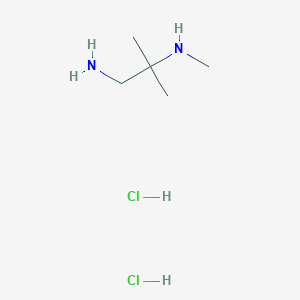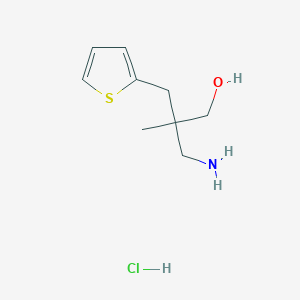
3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H16ClNOS and a molecular weight of 221.75 . It is used for research purposes and has potential applications in various fields including drug development, synthetic organic chemistry, and material science.
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step reaction sequence, starting from 3-methylthiophene-2-carboxylic acid. The synthesis involves several chemical reactions, including esterification, reduction, and reductive amination.Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a propanol group via a methyl bridge. The propanol group is further substituted with an amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiophene derivatives in general are known to undergo a variety of chemical reactions. These include condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.75 and a molecular formula of C9H16ClNOS . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Intermediate Use
- 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride is a key intermediate in synthesizing R-Duloxetine, an antidepressant. Various synthesis methods include starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde. Each method has unique features and future development trends in synthesis technology are proposed (Wu et al., 2017).
Antimalarial Activity
- A study on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, including similar compounds, showed significant antimalarial potency against Plasmodium berghei in mice. The study also explored quantitative structure-activity relationships of these compounds (Werbel et al., 1986).
Generation of Structurally Diverse Library
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This illustrates its utility as a versatile starting material in chemical synthesis (Roman, 2013).
Antimicrobial Activity
- Compounds synthesized using 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, closely related to the target compound, demonstrated antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Arora et al., 2013).
Antitumor Activity
- A study on 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, which are structurally similar, indicated potential antitumor activity. This underscores the significance of such compounds in medicinal chemistry and drug development (Isakhanyan et al., 2016).
Propriétés
IUPAC Name |
2-(aminomethyl)-2-methyl-3-thiophen-2-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-9(6-10,7-11)5-8-3-2-4-12-8;/h2-4,11H,5-7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXFZGUPTKLBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

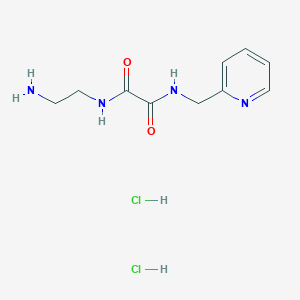
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
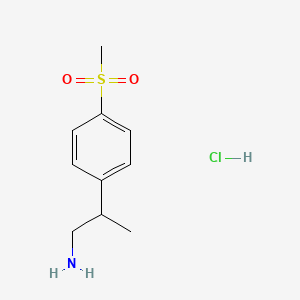
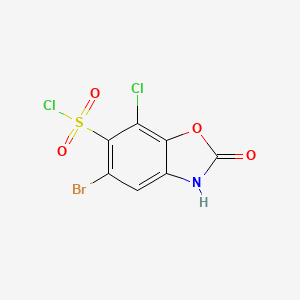
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
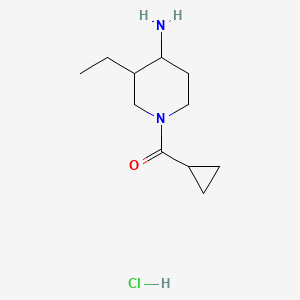
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

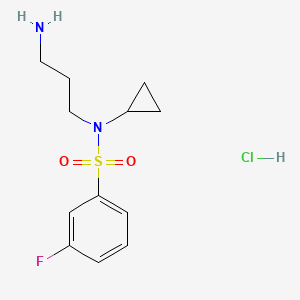
methanol](/img/structure/B1376583.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)
